molecular formula C19H21NO5 B2672001 N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide CAS No. 1118804-24-2

N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide

Cat. No. B2672001
CAS RN: 1118804-24-2
M. Wt: 343.379
InChI Key: GSFDXZXEDYVYPK-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide, also known as DFP-10825, is a compound that has been widely studied for its potential use in various scientific research applications. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively researched.

Scientific Research Applications

Biological Effects and Environmental Applications

Acetamide and formamide derivatives, including those with dimethyl substitutions, have been extensively studied for their biological effects and environmental relevance. Kennedy (2001) reviewed the toxicology of acetamide, N,N-dimethylacetamide, N-methylacetamide, formamide, N,N-dimethylformamide, and N-methylformamide, noting their commercial importance and the considerable addition to our knowledge of the biological consequences of exposure (Kennedy, 2001). Furthermore, Barnes et al. (2010) discussed the gas-phase reactions of six amides with atmospheric oxidants, providing insights into their environmental toxicology and potential implications (Barnes et al., 2010).

Synthesis and Chemical Properties

The synthesis and chemical properties of related compounds have been extensively explored. Hirota et al. (1978) discussed the reactions of benzyl ketones with formamide or acetamide, leading to the formation of various heterocyclic compounds, indicating the versatility of acetamide derivatives in synthesizing complex molecular structures (Hirota et al., 1978). Additionally, the work by Chikaoka et al. (2003) on the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes highlights the role of acetamide derivatives in facilitating novel synthetic pathways (Chikaoka et al., 2003).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-12-7-14(10-21)8-13(2)19(12)25-11-18(22)20-16-6-5-15(23-3)9-17(16)24-4/h5-10H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFDXZXEDYVYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=C(C=C(C=C2)OC)OC)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(4-formyl-2,6-dimethylphenoxy)acetamide

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